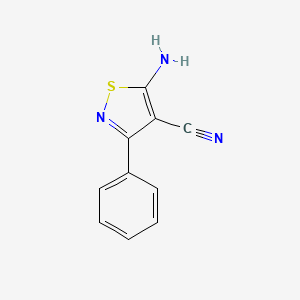

5-Amino-3-phenyl-isothiazole-4-carbonitrile

描述

5-Amino-3-phenyl-isothiazole-4-carbonitrile (CAS: 88009-93-2) is an isothiazole derivative with the molecular formula C₁₀H₇N₃S and a molecular weight of 201.25 g/mol . The compound features a phenyl group at position 3, an amino group at position 5, and a cyano substituent at position 4 of the isothiazole ring. It is commercially available in milligram to kilogram quantities for research, pilot studies, and industrial applications, particularly in pharmaceutical and agrochemical synthesis .

属性

IUPAC Name |

5-amino-3-phenyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZFEBZHODCCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266785 | |

| Record name | 5-Amino-3-phenyl-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88009-93-2 | |

| Record name | 5-Amino-3-phenyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88009-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenyl-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isothiazolecarbonitrile, 5-amino-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-isothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1,2-thiazole-4-carbonitrile with ammonia or an amine source under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

化学反应分析

Types of Reactions

5-Amino-3-phenyl-isothiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed .

科学研究应用

5-Amino-3-phenyl-isothiazole-4-carbonitrile is a chemical compound with diverse research applications . Isothiazoles, a class to which this compound belongs, are five-membered heterocycles used in pharmaceuticals, agrochemicals, and dyes .

- A chemical compound with a variety of research applications .

- Available in sizes ranging from milligrams to multi-kilogram batches for research, pilot-scale, or production applications .

Use as a building block:

- 5-aminopyrazoles are useful synthons and building blocks for many heterocyclic products and can act as a binucleophile .

Isothiazoles:

Related research

- 3-phenyl-5-(alkyl)isothiazole-4-carboxylic acids are useful in the preparation of anti-bacterial agents and, more particularly to 3-(substituted phenyl)-5-alkyl-4-isothiazole-nitriles, carboxylic acid amides and carboxylic acids which are useful in the acylation of 6-aminopenicillanic acid to produce potent penicillins .

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole has been described as a potent GABA inhibitor with selectivity towards insect versus mammalian receptors .

- The simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has been shown to exhibit antifungal activity .

- 5-Amino-1-pyrazinyl-3-carboxamidopyrazole derivative has been recently reported as a potent antibacterial agent with a very broad spectrum .

作用机制

The mechanism of action of 5-Amino-3-phenyl-isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparative Data Table

Key Research Findings

- Electronic Effects: The amino group in this compound enhances hydrogen-bonding capacity, making it a valuable intermediate in drug design compared to non-amino analogs .

- Steric Considerations : The phenyl group at position 3 introduces steric bulk, which may limit reactivity in crowded catalytic environments compared to methyl-substituted analogs .

- Heterocycle Stability : Isothiazoles generally exhibit higher thermal stability than isoxazoles due to sulfur’s lower electronegativity, favoring their use in high-temperature reactions .

生物活性

5-Amino-3-phenyl-isothiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. The synthesis typically involves the cyclization of 3-phenyl-1,2-thiazole-4-carbonitrile with ammonia or an amine source under controlled conditions, often yielding high purity and yield through optimized industrial methods .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown that derivatives of isothiazoles can inhibit the growth of bacteria and fungi, suggesting a broad spectrum of antimicrobial effects. For instance, compounds similar to 5-Amino-3-phenyl-isothiazole have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit certain cancer cell lines by interfering with specific molecular targets involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that are critical for tumor growth. For example, some derivatives have shown activity against kinases involved in cancer progression, making them potential candidates for further development as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby disrupting normal cell function.

- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that control cell growth and survival.

Understanding these mechanisms is crucial for designing more effective derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

- Anticancer Research : In vitro studies indicated that certain derivatives could reduce cell viability in cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests a strong potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and nitrile groups | Antimicrobial, anticancer |

| 3-Methyl-4-cyano-5-amino-isothiazole | Methyl group instead of phenyl | Moderate antimicrobial activity |

| 5-Amino-pyrazoles | Different heterocyclic structure | Anticancer activity observed |

This table highlights the unique features of this compound compared to similar compounds, emphasizing its potential advantages in biological applications.

常见问题

Q. What are efficient synthetic methodologies for 5-Amino-3-phenyl-isothiazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-component reactions are widely used, with optimization focusing on solvent choice, temperature, and catalyst selection. For example, Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalysts enable green synthesis under mild conditions, improving yield (85–92%) and reducing reaction time (30–60 minutes). Key variables include pH control (6–7) and catalyst recyclability (up to 5 cycles without significant loss in activity) .

- Spectroscopic monitoring (e.g., TLC or HPLC) during synthesis ensures intermediate formation and product purity.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- IR spectroscopy identifies functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -C≡N at ~2220 cm⁻¹).

- ¹H/¹³C NMR resolves structural features: aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 6.5–7.0 ppm), and nitrile carbons (δ 115–120 ppm).

- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peak at m/z 216). Cross-validate with literature data to avoid misassignment .

Advanced Research Questions

Q. How can data contradictions arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

- Contradictions may stem from twinning or disordered solvent molecules in the crystal lattice. Use SHELXL for refinement, applying constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement parameters.

- Validate results with R-factor convergence (target R₁ < 0.05) and cross-check using Hirshfeld surface analysis to detect weak intermolecular interactions .

Q. What strategies address discrepancies in synthetic yields or purity across different methods?

Methodological Answer:

- Perform controlled experiments varying one parameter (e.g., solvent polarity, catalyst loading) while holding others constant. For example, polar aprotic solvents (DMF, DMSO) may enhance cyclization but require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Use HPLC-MS to quantify impurities and correlate with reaction conditions (e.g., excess reagent ratios or side reactions) .

Q. How can researchers link synthetic outcomes to theoretical frameworks in mechanistic studies?

Methodological Answer:

- Apply density functional theory (DFT) to model reaction pathways (e.g., frontier molecular orbital interactions during cyclization). Compare computed activation energies with experimental kinetic data.

- Integrate Hammett plots or isotopic labeling to probe electronic/steric effects. For example, substituent effects on the phenyl ring can be analyzed to validate proposed intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。